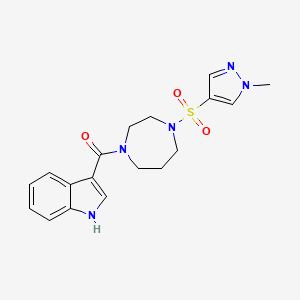
((1H-indol-3-il)(4-((1-metil-1H-pirazol-4-il)sulfonil)-1,4-diazepan-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-indol-3-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C18H21N5O3S and its molecular weight is 387.46. The purity is usually 95%.
BenchChem offers high-quality (1H-indol-3-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1H-indol-3-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Example Synthesis Pathway
A general synthetic pathway might include:
- Starting from 1H-indole derivatives.
- Reacting with pyrazole derivatives to form the core structure.
- Introducing the diazepane moiety through cyclization reactions.
Anticancer Properties
Recent studies have indicated that compounds containing indole and pyrazole structures exhibit significant anticancer activities. For instance, derivatives similar to (1H-indol-3-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone have been evaluated for their ability to inhibit cancer cell proliferation.
Case Study: Anticancer Evaluation
A study demonstrated that pyrazole derivatives showed efficacy against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism involved apoptosis induction through the modulation of apoptotic pathways and inhibition of anti-apoptotic proteins .
Antioxidant Activity
Compounds with indole and pyrazole functionalities have also been reported to possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems.
Antimicrobial Activity
The antimicrobial potential of similar compounds has been explored, showing effectiveness against a range of pathogens. The mechanisms often involve disruption of bacterial cell walls or interference with metabolic pathways .
Potential Drug Development
Given its structural characteristics, (1H-indol-3-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a candidate for further development as a therapeutic agent in treating conditions such as:
- Cancer
- Infections
- Inflammatory diseases
Mechanism of Action Insights
Research indicates that compounds with similar structures can act on multiple biological targets, enhancing their therapeutic efficacy. For instance:
- Induction of cell cycle arrest in cancer cells.
- Inhibition of specific kinases involved in cancer progression.
Actividad Biológica
The compound (1H-indol-3-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a novel synthetic derivative that combines indole and pyrazole moieties, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, particularly its anticancer, antimicrobial, and anti-inflammatory properties, supported by recent research findings.
Chemical Structure and Synthesis
The compound features an indole ring fused with a pyrazole and a diazepane structure. The synthesis typically involves multi-step organic reactions, including the formation of sulfonamide linkages and the introduction of various functional groups to enhance biological activity.
Table 1: Structural Components
| Component | Description |
|---|---|
| Indole | A bicyclic structure known for bioactivity |
| Pyrazole | A five-membered ring with nitrogen atoms |
| Diazepane | A seven-membered ring that can modulate activity |
| Sulfonamide | Enhances solubility and bioavailability |
Anticancer Activity
Recent studies have highlighted the potential of indole and pyrazole derivatives in cancer therapy. The compound has been evaluated for its ability to inhibit tumor cell proliferation.
- Case Study : In vitro assays demonstrated that compounds similar to (1H-indol-3-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism of action is believed to involve apoptosis induction through the modulation of apoptotic pathways .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated, particularly its efficacy against both Gram-positive and Gram-negative bacteria.
- Research Findings : Similar compounds have shown minimal inhibitory concentrations (MICs) ranging from 0.13 to 1.0 µg/mL against resistant bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes .
Anti-inflammatory Activity
The anti-inflammatory potential of indole and pyrazole derivatives is well-documented, with implications for treating conditions like rheumatoid arthritis and other inflammatory diseases.
Propiedades
IUPAC Name |
1H-indol-3-yl-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-21-13-14(11-20-21)27(25,26)23-8-4-7-22(9-10-23)18(24)16-12-19-17-6-3-2-5-15(16)17/h2-3,5-6,11-13,19H,4,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCDVUQBFNRGIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













